molecular formula C12H12N2O2S B1375125 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1405124-86-8

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375125
CAS No.: 1405124-86-8
M. Wt: 248.3 g/mol
InChI Key: DYJPXFCOASLTEC-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenylsulfanyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with phenylsulfanyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

    1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid

Uniqueness

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the phenylsulfanyl and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide a versatile platform for further chemical modifications and the development of new compounds with enhanced properties.

Biological Activity

Introduction

1,3-Dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1405124-86-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
IUPAC NameThis compound
PubChem CID63751287

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Hypoglycemic Activity : Preliminary studies suggest that this compound may lower blood glucose levels, making it a candidate for further investigation in diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : It may alter signaling pathways associated with inflammation and glucose metabolism.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy against various bacterial strains, showing that the compound inhibited growth at low concentrations. The minimum inhibitory concentration (MIC) values were determined for different pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced the production of inflammatory cytokines in cultured human cells. This effect was linked to the suppression of NF-kB signaling pathways .
  • Hypoglycemic Effects : In animal models, oral administration of the compound resulted in a marked decrease in blood glucose levels compared to control groups. This suggests a potential role in managing diabetes .

Properties

IUPAC Name

1,3-dimethyl-5-phenylsulfanylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(12(15)16)11(14(2)13-8)17-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJPXFCOASLTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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